

MMB-5Br-INACA: An In-depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829034

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA is a synthetic cannabinoid belonging to the indazole-3-carboxamide class.^[1] It has been identified as a novel psychoactive substance (NPS) in global illicit drug markets.^[2] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.^[2] A key distinguishing feature of **MMB-5Br-INACA** is the absence of an N-alkyl "tail," a common structural element in many highly potent synthetic cannabinoid receptor agonists (SCRAs).^[2] Despite this, the (S)-enantiomer of **MMB-5Br-INACA** has demonstrated biological activity.^[3] This technical guide provides a comprehensive overview of the mechanism of action of **MMB-5Br-INACA**, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of **MMB-5Br-INACA** is its function as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes. The psychoactive effects of cannabinoids are primarily mediated by the activation of the CB1 receptor.

In vitro studies have shown that **MMB-5Br-INACA** exhibits a significant preference for the CB2 receptor. The (S)-enantiomer of **MMB-5Br-INACA** is approximately 98-fold more potent at the CB2 receptor compared to the CB1 receptor. While it demonstrates high efficacy at the CB1 receptor, its potency is considered relatively low.

Quantitative Pharmacological Data

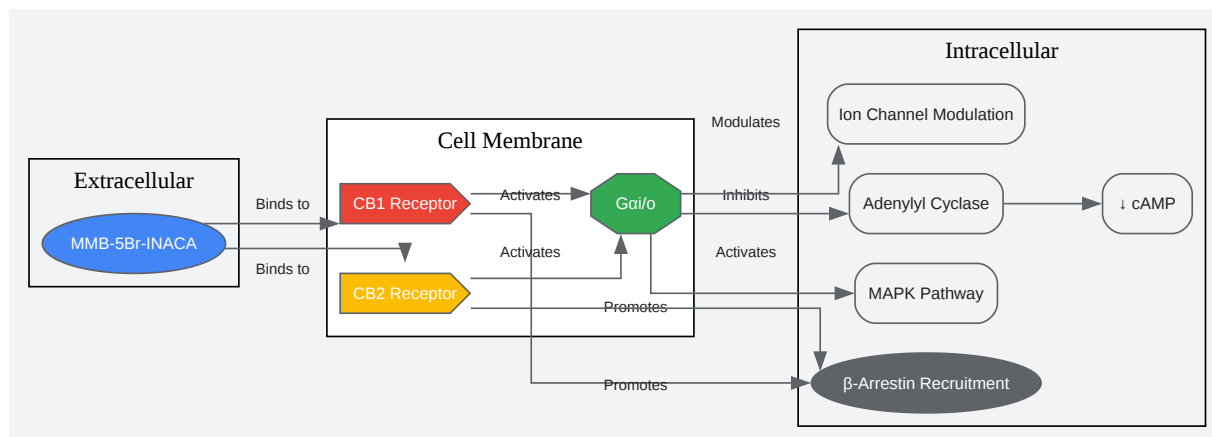
The following table summarizes the in vitro functional activity of the (S)-enantiomer of **MMB-5Br-INACA** at human CB1 and CB2 receptors. The data is derived from β -arrestin 2 recruitment assays.

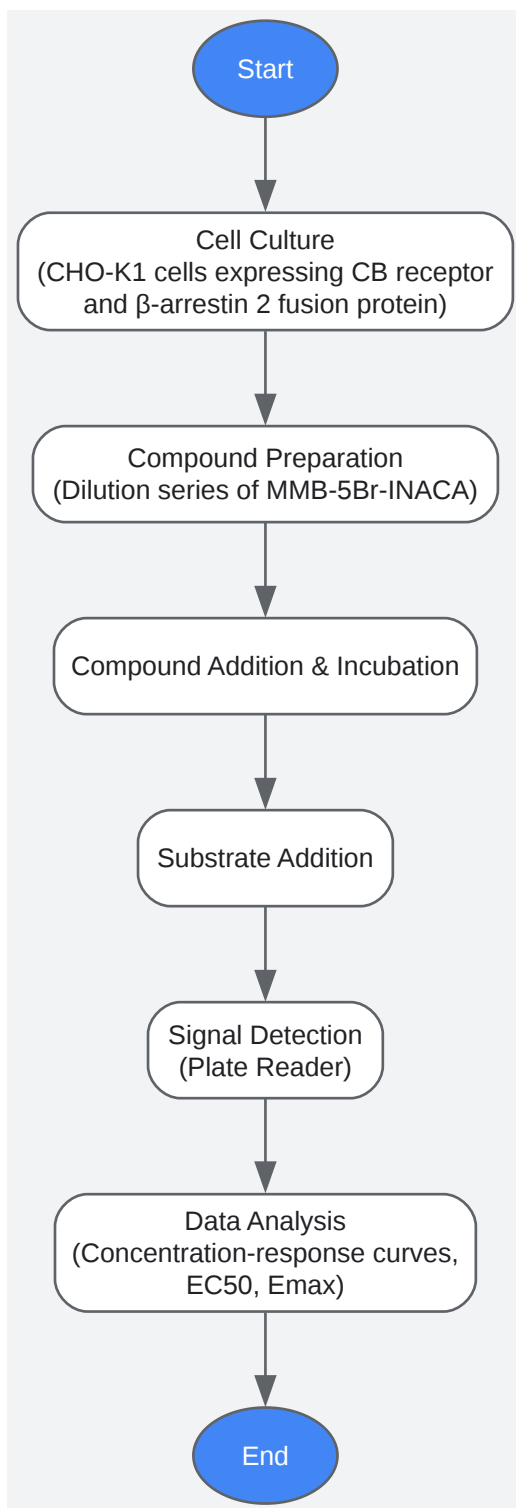
Compound	Target Receptor	Assay Type	Potency (EC50)	Efficacy (% of CP55,940)	Reference
(S)-MMB-5Br-INACA	CB1	β -arrestin 2 Recruitment	2203 nM	360%	
(S)-MMB-5Br-INACA	CB1	β -arrestin 2 Recruitment	464 \pm 190 nM	3.4%	
(S)-MMB-5Br-INACA	CB2	β -arrestin 2 Recruitment	22.5 nM	124%	

Note: The conflicting efficacy data for the CB1 receptor may be due to different experimental conditions or reporting standards.

Signaling Pathways

As a cannabinoid receptor agonist, **MMB-5Br-INACA** is expected to activate downstream signaling cascades typical of these GPCRs. Upon binding to CB1 or CB2 receptors, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.





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